molecular formula C17H16F3N3O2 B4238370 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4238370
M. Wt: 351.32 g/mol
InChI Key: GWTCSIIIDONWJS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure fused from pyrazole and pyrimidine rings. Key substituents include:

  • Methyl groups at positions 2 and 5: Improve metabolic stability and steric bulk.
  • Trifluoromethyl group at position 7: Provides strong electron-withdrawing effects and resistance to oxidative degradation .

For instance, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups exhibit enhanced kinase inhibition and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-9-7-14(17(18,19)20)23-16(21-9)15(10(2)22-23)11-5-6-12(24-3)13(8-11)25-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTCSIIIDONWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Properties Biological Activity
Target Compound Trifluoromethyl (-CF₃) High lipophilicity, electron-withdrawing Potential kinase inhibition (inferred from analogs)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine () 4-Methylpiperidin-1-yl Increased solubility due to amine group Anticancer activity via caspase activation; synergistic effects with chemotherapy
3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine () 3,5-Dimethylpiperidin-1-yl Enhanced binding to ATP synthase (antitubercular activity) Inhibits Mycobacterium tuberculosis growth
3-(Azepan-1-ylcarbonyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine () Azepan-1-ylcarbonyl Bulky substituent affecting steric interactions Potential kinase inhibitor for cancer therapy

Key Insight : The trifluoromethyl group in the target compound may improve target selectivity and pharmacokinetics compared to piperidine-based analogs, which prioritize solubility and antimicrobial activity.

Aromatic Ring Modifications

Compound Name Aromatic Substituent Impact on Activity
Target Compound 3,4-Dimethoxyphenyl Electron-donating groups enhance interactions with polar residues in enzymes
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () 4-Fluorophenyl Fluorine increases electronegativity, improving binding to hydrophobic targets
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () 2,4-Dichlorophenyl and 4-fluorophenyl High lipophilicity enhances membrane penetration; antitrypanosomal activity

Key Insight : The 3,4-dimethoxyphenyl group in the target compound balances electron donation and hydrophobicity, whereas halogenated analogs prioritize target affinity and membrane permeability.

Core Structure Comparisons

Compound Class Core Structure Unique Features
Pyrazolo[1,5-a]pyrimidine (Target Compound) Pyrazole fused with pyrimidine Versatile scaffold for kinase inhibitors and antimicrobial agents
Pyrazolo[3,4-d]pyrimidine () Pyrazole fused with pyrimidine at different positions Known for cyclin-dependent kinase (CDK) inhibition
Quinazoline derivatives () Quinazoline core Broader applications in dihydrofolate reductase inhibition

Key Insight : The pyrazolo[1,5-a]pyrimidine core offers a balance of synthetic accessibility and tunable bioactivity, whereas alternative cores prioritize specific enzymatic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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